![molecular formula C16H19NOS2 B4761483 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4761483.png)
5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as EBIO, is a small molecule that has been widely used in scientific research. It was first synthesized in 1996 by researchers at the University of Colorado and has since been used in a variety of studies due to its unique properties.
Mechanism of Action
5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide works by activating potassium channels in cells, which causes the channels to open and allow potassium ions to flow out of the cell. This process causes the cell to become hyperpolarized, which can have a variety of effects on cellular processes. The exact mechanism of action of 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is still being studied, but it is thought to involve the modulation of calcium signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects on cells. In neuronal cells, 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, and to modulate the activity of ion channels such as the NMDA receptor. In non-neuronal cells, 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to regulate the proliferation and differentiation of cells, and to modulate the activity of ion channels such as the TRPV4 channel.
Advantages and Limitations for Lab Experiments
5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize, and it has been shown to have a variety of effects on cellular processes. However, there are also limitations to its use. 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be difficult to work with due to its low solubility in water, and it can be toxic to cells at high concentrations. Additionally, the exact mechanism of action of 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is still being studied, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective potassium channel activators based on the structure of 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. Another area of interest is the use of 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in the treatment of diseases such as epilepsy and chronic pain, where it has shown potential therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its effects on cellular processes.
Scientific Research Applications
5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been used in a variety of scientific studies due to its ability to activate potassium channels in cells. This activation has been shown to have a variety of effects on cellular processes, including the regulation of calcium signaling, neurotransmitter release, and cell proliferation. 5-ethyl-N-(2-thienylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been used in studies of both neuronal and non-neuronal cells, and has been shown to have potential therapeutic applications in a variety of diseases.
properties
IUPAC Name |
5-ethyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS2/c1-2-11-5-6-14-12(8-11)9-15(20-14)16(18)17-10-13-4-3-7-19-13/h3-4,7,9,11H,2,5-6,8,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHAGZWIZQHDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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